molecular formula C7H6ClNO3 B1312893 4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 821791-59-7

4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B1312893
CAS No.: 821791-59-7
M. Wt: 187.58 g/mol
InChI Key: FDQXWTFEDBWPHE-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound with a molecular formula of C7H6ClNO3 and a molecular weight of 187.58 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of this compound ethyl ester with appropriate reagents . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves bulk manufacturing processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced synthesis techniques and quality control measures is crucial to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chloro group in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for synthesizing a variety of derivatives with potential biological activities .

Properties

IUPAC Name

4-chloro-1-methyl-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-9-3-4(7(11)12)5(8)2-6(9)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQXWTFEDBWPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470246
Record name 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
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Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821791-59-7
Record name 4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=821791-59-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid ethyl ester (0.925 g, 4.29 mmol) in a 4:1 mixture of THF:MeOH (20 mL) was added a 1 M solution of LiOH (8.6 mL). After stirring for 30 minutes, the reaction mixture was acidified to pH 1 with 10% HCl and extracted with EtOAc. The combined organic extracts were washed with brine, dried (MgSO4) and concentrated under reduced pressure to give 0.732 g (91%) clean desired product.
Quantity
0.925 g
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reactant
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solution
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8.6 mL
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20 mL
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Synthesis routes and methods II

Procedure details

4-Chloro-1-methyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid ethyl ester (2.65 g, 12.3 mmol) was dissolved in a mixture of tetrahydrofuran (16 mL), acetonitrile (16 mL) and water (8 mL). Sodium hydroxide (1.23 g, 30.8 mmol) was added and the reaction mixture was allowed to stir at ambient temperature for 24 h. The reaction mixture was diluted with water (50 mL) and was acidified to pH 2 with 1 M hydrochloric acid and was extracted many times with ethyl acetate (about 1 L). The extracts were dried over anhydrous magnesium sulfate and concentrated in vacuo to afford an orange-tinged solid. Crystallization from methanol-ethyl acetate afforded 4-chloro-1-methyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid (0.859 g, 37% yield) as an off-white solid: 1H NMR (DMSO-d6, 400 MHz) δ 13.02 (br s, 1H), 8.58 (s, 1H), 6.58 (s, 1H), 3.48 (s, 3H).
Quantity
2.65 g
Type
reactant
Reaction Step One
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16 mL
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16 mL
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8 mL
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solvent
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1.23 g
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reactant
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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